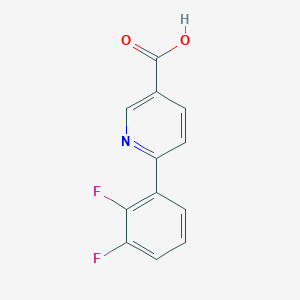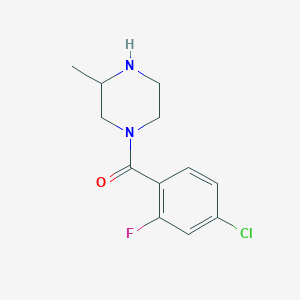
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone, also known as PMPP, is an organic compound with a wide range of applications in the scientific research field. PMPP is a synthetic compound that is used in a variety of laboratory experiments and studies, including drug development, biochemistry, and physiology. As a synthetic compound, PMPP is highly versatile and can be used in a variety of ways.
Aplicaciones Científicas De Investigación
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a wide range of applications in scientific research. It has been used in drug development studies, as it can be used to synthesize a variety of different drugs. 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been used in biochemistry and physiology studies, as it can be used to study the biochemical and physiological effects of different compounds. It can also be used in the study of enzyme kinetics, as it can be used to study the effects of different compounds on enzyme activity. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been used in the study of the structure and function of proteins, as it can be used to study the interactions between different proteins and other compounds.
Mecanismo De Acción
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone acts as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone increases the levels of acetylcholine in the brain, which can lead to increased cognitive function, improved memory, and improved mood.
Biochemical and Physiological Effects
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, memory, and mood. It has also been shown to increase dopamine levels, which can lead to increased motivation and improved mood. 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been shown to have anti-inflammatory effects, as it can reduce inflammation in the body. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been shown to have anti-tumor effects, as it can reduce the growth of certain types of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a variety of advantages for lab experiments. It is relatively easy to synthesize, and it is highly soluble in organic solvents. Furthermore, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone is relatively stable and can be stored for long periods of time without degrading. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be used to study a variety of different biochemical and physiological effects.
However, there are also some limitations to using 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone in lab experiments. For example, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be toxic if ingested, so it should be handled with care. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can interact with other compounds, so it should be used with caution when conducting experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone in scientific research. For example, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the activity of other enzymes. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the structure and function of proteins. Furthermore, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the development of certain diseases, such as cancer. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the immune system, as it could be used to study the effects of different compounds on the production of antibodies.
Métodos De Síntesis
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and 4-methoxyphenylpropionaldehyde. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The resulting product is a yellow solid that is soluble in organic solvents such as ethanol and acetone. The reaction is generally carried out at room temperature, but can also be conducted at higher temperatures if desired.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAASHYOGZPOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














